molecular formula C8H12N2O4 B8631807 3-Butyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione CAS No. 89666-05-7

3-Butyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione

Cat. No. B8631807
CAS RN: 89666-05-7
M. Wt: 200.19 g/mol
InChI Key: ZJWQKZFFWRHSTP-UHFFFAOYSA-N
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Patent
US04544743

Procedure details

The process described in example 14 is carried out without distillation of the solvent. 72 g of methyl sulfate (0.57 mole) are added to the solution of the salt of tributylbenzylammonium 3-butyl-1,3,5-oxadiazine-2,4,6-trione. The solvent is evaporated after 5 hours of reaction at 25° C. The solid residue is washed with water and with carbon tetrachloride. 88 g of 3-butyl-5-methyl-1,3,5-oxadiazine-2,4,6-trione (yield: 81%) of the formula (II) are obtained.
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Name
tributylbenzylammonium 3-butyl-1,3,5-oxadiazine-2,4,6-trione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])(O[CH3:5])(=O)=O.[CH2:7]([N:11]1[C:16](=[O:17])[NH:15][C:14](=[O:18])[O:13][C:12]1=[O:19])[CH2:8][CH2:9][CH3:10].C([N+](CCCC)(CCCC)CC1C=CC=CC=1)CCC>>[CH2:7]([N:11]1[C:16](=[O:17])[N:15]([CH3:5])[C:14](=[O:18])[O:13][C:12]1=[O:19])[CH2:8][CH2:9][CH3:10] |f:1.2|

Inputs

Step One
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
72 g
Type
reactant
Smiles
S(=O)(=O)(OC)[O-]
Name
tributylbenzylammonium 3-butyl-1,3,5-oxadiazine-2,4,6-trione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(OC(NC1=O)=O)=O.C(CCC)[N+](CC1=CC=CC=C1)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is carried out without distillation of the solvent
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated after 5 hours of reaction at 25° C
Duration
5 h
WASH
Type
WASH
Details
The solid residue is washed with water and with carbon tetrachloride

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(OC(N(C1=O)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 88 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.